molecular formula C22H21NO3 B5256292 2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B5256292
M. Wt: 347.4 g/mol
InChI Key: RXQLTHXVGBGSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic isoindole-dione derivative characterized by a hexahydro-4,7-methanoisoindole core substituted with a 4-(2-methylphenoxy)phenyl group. Its synthesis typically involves reactions between nadic anhydride derivatives and substituted amines or phenols, followed by functionalization of the aromatic moiety .

Properties

IUPAC Name

4-[4-(2-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-13-4-2-3-5-18(13)26-17-10-8-16(9-11-17)23-21(24)19-14-6-7-15(12-14)20(19)22(23)25/h2-5,8-11,14-15,19-20H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQLTHXVGBGSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 2-methylphenol, which is then reacted with 4-bromophenyl to form 4-(2-methylphenoxy)phenyl.

    Cyclization: The phenoxy intermediate undergoes a cyclization reaction with a suitable diene to form the hexahydro-1H-4,7-methanoisoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and phenoxy groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

    Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional uniqueness is best understood through comparison with closely related derivatives. Below is a detailed analysis of its similarities and differences with key analogs.

Structural and Physicochemical Comparisons

Table 1: Physicochemical and Structural Properties of Selected Methanoisoindole-dione Derivatives
Compound Name Molecular Formula Molecular Weight Substituent LogP Topological Polar Surface Area (Ų) Key Applications/Activities
Target Compound C23H23NO3 361.44 4-(2-methylphenoxy)phenyl ~2.8* 46.3 Under investigation (hypothetical)
2-(p-Tolyl) derivative (L) C16H15NO2 253.30 p-tolyl ~1.5 46.3 Synthetic intermediate
2-(Propan-2-yl) derivative C12H15NO2 205.25 isopropyl 1.5 46.3 Antiviral, thermoelectric materials
Acryloylphenyl derivatives Varies ~350–400 4-(E-3-arylacryloyl)phenyl ~2.5–3 46.3–70 Anticancer, antimicrobial, CA inhibition

*Estimated based on substituent hydrophobicity.

Key Observations :

  • Molecular Weight and Substituents: The target compound’s 4-(2-methylphenoxy)phenyl group confers a higher molecular weight (~361.44) compared to simpler analogs like the p-tolyl (253.30) and isopropyl (205.25) derivatives.
  • Polar Surface Area : All analogs share a similar core polar surface area (~46.3 Ų), but acryloylphenyl derivatives exhibit higher values due to additional polar groups (e.g., carbonyls) .
Enzyme Inhibition and Receptor Interactions
  • Acryloylphenyl Derivatives : Derivatives with 4-(E-3-arylacryloyl)phenyl substituents demonstrate potent carbonic anhydrase (CA) inhibition (IC50 values < 10 µM) and antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) . The acryloyl group’s electrophilic nature likely enhances interactions with CA active sites.

Biological Activity

2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with potential biological activities. This article discusses its chemical properties, synthesis methods, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a hexahydro-1H-4,7-methanoisoindole core with a 4-(2-methylphenoxy)phenyl substituent. The molecular formula is C18H21NO2C_{18}H_{21}NO_2, and it has a molecular weight of approximately 295.37 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Cyclization Reactions : Cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions : Introducing the 4-(2-methylphenoxy)phenyl group through substitution reactions.
  • Hydrogenation : Employing hydrogenation reactions to achieve the hexahydro structure.

The biological activity of 2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is attributed to its ability to interact with specific molecular targets in biological systems. This interaction can lead to modulation of enzyme activity and receptor binding, influencing various biochemical pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines and pathways.
  • Anticancer Activity : Induction of apoptosis in cancer cell lines through specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antioxidant Study :
    • A study demonstrated that 2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .
  • Anti-inflammatory Research :
    • In vitro studies revealed that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting anti-inflammatory effects .
  • Anticancer Activity :
    • A recent study reported that the compound induced apoptosis in human breast cancer cell lines (MCF-7) by activating caspase pathways and downregulating Bcl-2 expression .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-[4-(2-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of precursors like 3-sulfolene derivatives. A common approach includes epoxidation of intermediates such as 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, followed by nucleophilic opening of the epoxide ring with phenoxy-phenyl groups. Key reagents include oxidizing agents (e.g., mCPBA for epoxidation) and nucleophiles (e.g., 4-(2-methylphenoxy)phenol). Reaction optimization often requires anhydrous conditions and catalysts like BF₃·Et₂O to enhance regioselectivity .

Advanced Question: How can stereochemical outcomes during synthesis be analyzed and controlled?

Methodological Answer:
Stereochemical control is critical due to the compound's bicyclic framework. Techniques include:

  • Chiral HPLC : To resolve enantiomers and confirm optical purity.
  • X-ray crystallography : For absolute configuration determination.
  • Computational modeling : DFT calculations (e.g., Gaussian software) predict energy-minimized conformers and transition states. For example, the (3aR,4S,7R,7aS) configuration is stabilized by intramolecular hydrogen bonding, as shown in PubChem data .

Basic Question: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign peaks to distinguish aromatic protons (δ 6.8–7.2 ppm) and isoindole-dione carbonyls (δ 170–175 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (~1770 cm⁻¹ for isoindole-dione) and ether linkages (~1250 cm⁻¹).
  • Elemental Analysis : Validate molecular formula (e.g., C₂₄H₂₃NO₃) with ≤0.3% deviation .

Advanced Question: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Optimization strategies:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions. Industrial methods prioritize scalability with ≥80% yield, as noted in PubChem protocols .

Basic Question: What biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer activity : Derivatives inhibit cancer cell proliferation (IC₅₀: 2–10 µM) via tubulin destabilization, comparable to 5-FU .
  • Enzyme inhibition : Potent carbonic anhydrase (CA) inhibition (Ki: 11–38 nM for hCA I/II), surpassing acetazolamide .
  • Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Advanced Question: How can contradictory data in biological assays be resolved?

Methodological Answer:
Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays).
  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa).
  • Solubility issues : Use DMSO carriers ≤0.1% to avoid cytotoxicity. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Advanced Question: What computational tools predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to CA isoforms, identifying key residues (e.g., Thr199 in hCA II).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., 2-methylphenoxy) with bioactivity .

Basic Question: How do functional groups influence the compound's reactivity and bioactivity?

Methodological Answer:

  • Isoindole-dione core : Enhances π-π stacking with aromatic residues in enzymes.
  • 2-Methylphenoxy group : Increases lipophilicity (logP ~3.5), improving membrane permeability.
  • Cyclopropane ring : Rigidity reduces conformational entropy, favoring target binding .

Advanced Question: What strategies assess the compound's metabolic stability and toxicity?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure t₁/₂.
  • AMES test : Evaluate mutagenicity using Salmonella strains TA98/TA100.
  • hERG binding assays : Screen for cardiac toxicity via patch-clamp electrophysiology .

Basic Question: How does this compound compare to structurally similar analogs?

Methodological Answer:

Feature This Compound Analog (Compound B)
Core StructureHexahydro-4,7-methanoisoindoleSimple isoindole
BioactivityDual CA/anticancer activityAntimicrobial only
Solubility25 µM (PBS)120 µM (PBS)
Data highlights its multifunctionality and structural complexity .

Advanced Question: How can degradation products be identified under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (1.2 million lux·hr), and humidity (75% RH).
  • LC-MS/MS analysis : Detect hydrolyzed products (e.g., phenolic derivatives) and oxidative byproducts.
  • ICH guidelines : Recommend storage at -20°C in amber vials to prevent photolysis .

Advanced Question: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in acetonitrile/water (gradient elution).
  • LOD/LOQ : Establish via signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ).
  • ICH validation : Ensure precision (RSD ≤2%) and accuracy (98–102% recovery) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.